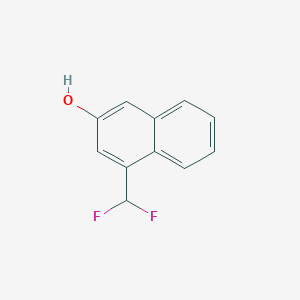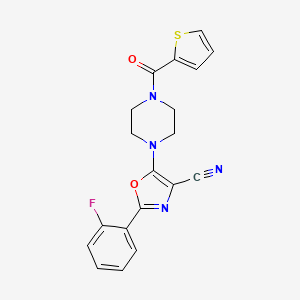
2-(4-methoxyphenyl)-1-propyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound with different reagents and under different conditions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .科学的研究の応用
Anticancer Activity
- Benzimidazole derivatives, including 2-(4-methoxyphenyl)-1H-benzimidazole, have been studied for their potential anticancer properties. Compounds like (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine showed moderate cytotoxic effects against certain cancer cells, indicating a potential avenue for anticancer drug development (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Antibacterial Properties
- Some benzimidazole derivatives exhibit selective antibacterial properties, particularly against Helicobacter spp. This specificity makes them a potential candidate for targeted bacterial infections (Kühler et al., 2002).
Pharmaceutical Chemistry
- Benzimidazole compounds, including those with a methoxyphenyl substituent, have been synthesized and evaluated for various pharmacological properties such as antioxidant, radioprotective, antiarrhythmic, and antihypertensive effects (Anisimova et al., 2005).
Structural and Spectroscopic Studies
- Structural and spectroscopic analyses of benzimidazole derivatives have been conducted, providing insights into their chemical properties and interactions. These studies are crucial for understanding how these compounds can be utilized in different pharmaceutical and chemical applications (Saral, Özdamar, & Uçar, 2017).
Corrosion Inhibition
- Benzimidazole derivatives have also been explored for their potential in corrosion inhibition, particularly for protecting metals like steel in acidic environments. This application is significant in industrial processes and material science (Yadav, Behera, Kumar, & Sinha, 2013).
Antiviral Properties
- Some benzimidazole derivatives have shown protective action against virus infections, both in tissue culture and in vivo studies. This highlights their potential role in developing antiviral drugs (O'Sullivan, Pantic, Dane, & Briggs, 1969).
DNA Binding and Antileukemic Properties
- Research has shown that conjugation of benzimidazole structures can improve DNA binding, leading to enhanced antileukemic properties. This finding is crucial for the development of new leukemia treatments (Al-Mudaris et al., 2013).
作用機序
Target of Action
Similar compounds have been shown to targetAralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are involved in the metabolism of aralkylamines, which are a class of organic compounds that include many biologically active molecules .
Mode of Action
It’s suggested that this compound may interact with its targets in a way that perturbs the cell membrane and intracellular processes . This could potentially lead to changes in cellular function and viability .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to oxidative stress and inflammation . These pathways play crucial roles in various physiological processes and their disruption can lead to pathological conditions .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects. Additionally, some benzimidazole derivatives have been shown to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The cellular effects of 2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole are diverse and depend on the specific cell type and cellular context. For instance, it has been shown to have protective effects on neuronal cells under certain conditions . It influences cell function by modulating various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways that 2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole is involved in are not well-characterized. It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole within cells and tissues are complex processes that involve various transporters or binding proteins . These processes can affect the compound’s localization or accumulation within specific cellular compartments.
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on specific targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(4-methoxyphenyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGRZWRDTXSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
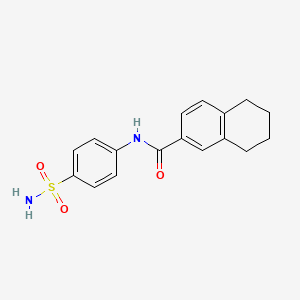
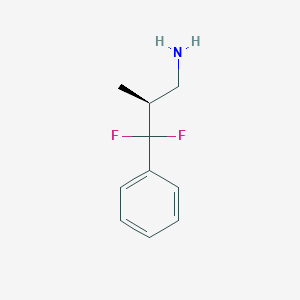
![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)
![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)


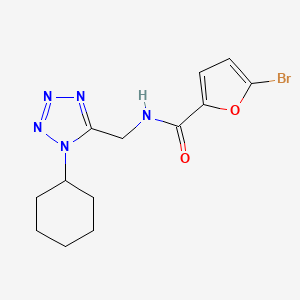
![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)
![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)
